molecular formula C10H17N3O B596625 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole CAS No. 1270744-79-0

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B596625
CAS No.: 1270744-79-0
M. Wt: 195.266
InChI Key: MVBZPHXXWRQBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a 1,2,4-oxadiazole heterocycle linked to a piperidine ring. The 1,2,4-oxadiazole scaffold is recognized for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in lead compounds . This core structure is found in several commercially available drugs and exhibits a broad spectrum of biological activities, including action on neurological targets, and antimicrobial and anti-inflammatory effects . This compound is specifically valued for its potential in neuroscience research. The piperidine moiety is a common feature in ligands for central nervous system (CNS) targets. Researchers investigate such structures for their potential affinity to various receptors, including sigma, orexin, and kappa opioid (KOR) receptors, which are relevant in the study of pain, psychiatric, and neurodegenerative disorders . Furthermore, the structural motif aligns with compounds that have demonstrated inhibitory activity against enzymes like butyrylcholinesterase (BChE), a target in Alzheimer's disease research . Beyond neurological applications, the 1,2,4-oxadiazole class has shown promise in other therapeutic areas. Derivatives have been developed as novel nematicides, acting on acetylcholine receptors in pests, indicating the scaffold's versatility in interacting with biological systems . Other research avenues include exploring its anti-inflammatory properties through cyclooxygenase (COX) inhibition and anticancer potential via Histone Deacetylase (HDAC) inhibition . The propyl side chain at the 5-position offers a site for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule's lipophilicity and steric properties to optimize potency and selectivity for specific biological targets. Handling Precautions: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Based on safety data of similar 1,2,4-oxadiazole compounds, this material may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound wearing appropriate protective equipment, including gloves and eye/face protection, and only in a well-ventilated area .

Properties

IUPAC Name

3-piperidin-3-yl-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-4-9-12-10(13-14-9)8-5-3-6-11-7-8/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBZPHXXWRQBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696867
Record name 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270744-79-0
Record name 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Analytical methods for 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantitative Analysis of 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole in Pharmaceutical Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core linked to a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry, appearing in compounds targeting a wide range of biological pathways.[1][2] The precise and accurate quantification of this active pharmaceutical ingredient (API) is paramount throughout the drug development lifecycle. From early-stage pharmacokinetic studies in biological matrices to late-stage quality control of finished drug products, robust analytical methods are essential to ensure safety, efficacy, and regulatory compliance.[3]

This document provides a detailed guide to the development, validation, and application of analytical methods for the quantification of this compound. We present a primary method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and a secondary method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and assay testing. All protocols are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Method Selection: A Rationale for Chromatographic Approaches

The choice of an analytical method is contingent on its intended purpose.[4] For the quantification of this compound, chromatographic techniques offer the necessary specificity to separate the analyte from impurities, degradation products, or complex matrix components.[5]

  • LC-MS/MS: This is the gold standard for quantifying low-level analytes in complex samples, such as plasma or tissue, due to its exceptional sensitivity and selectivity.[3][6] By monitoring a specific precursor-to-product ion transition, mass spectrometry provides unequivocal identification and quantification, minimizing interference from co-eluting compounds.[7] This makes it the ideal choice for bioanalysis and trace impurity detection.

  • HPLC-UV: This technique is a workhorse in quality control laboratories for assay and purity analysis of bulk API and drug products.[8][9] It is robust, cost-effective, and provides sufficient sensitivity and specificity for high-concentration samples. The 1,2,4-oxadiazole ring system is expected to possess a UV chromophore, enabling detection.

Start Analytical Goal Defined Decision Is high sensitivity (sub-ng/mL) and high selectivity required? (e.g., Bioanalysis, Trace Impurity) Start->Decision LCMS Primary Method: Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Decision->LCMS  Yes HPLC Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Decision->HPLC  No Assay Application: - Pharmacokinetics - Metabolite ID - Trace Analysis LCMS->Assay Purity Application: - API Purity & Assay - Formulation Content - Stability Testing HPLC->Purity

Figure 1: Decision workflow for selecting the appropriate analytical method.

Part 1: Primary Method - LC-MS/MS Quantification Protocol

This protocol is optimized for the sensitive quantification of this compound in human plasma, suitable for pharmacokinetic studies.

Principle of the Method

Samples are first subjected to protein precipitation to remove the bulk of the plasma matrix. An internal standard (IS) is added to correct for variability during sample preparation and instrument analysis.[6] The extract is then injected into a reverse-phase HPLC system, which separates the analyte and IS from remaining matrix components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. The piperidine nitrogen is readily protonated, making ESI+ the ideal ionization mode.

Materials and Reagents
  • Reference Standard: this compound (purity >99.5%)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., D4-3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole) is highly recommended.[6] If unavailable, a structurally similar compound with close chromatographic retention and ionization behavior can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

Step-by-Step Experimental Protocol

1.3.1. Preparation of Stock and Working Solutions

  • Primary Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in methanol in a 10 mL volumetric flask.

  • Internal Standard Stock (1 mg/mL): Prepare in the same manner as the primary stock.

  • Working Standards: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock with acetonitrile. This solution will be used as the protein precipitation agent.

1.3.2. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

Instrumental Conditions

The following tables summarize the optimized instrumental parameters for a typical LC-MS/MS system.

Table 1: HPLC Parameters

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) Provides excellent retention and peak shape for small polar molecules.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier promotes protonation for ESI+ and improves peak shape.[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min. A gradient is used to elute the analyte quickly while ensuring separation from early-eluting matrix components.[8]
Column Temp. 40 °C Improves peak symmetry and reduces viscosity, leading to better reproducibility.

| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects and peak distortion.[6] |

Table 2: Tandem Mass Spectrometer Parameters

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The basic piperidine nitrogen is readily protonated ([M+H]+).
Analyte MRM Q1: 196.15 m/z → Q3: 112.10 m/z (Hypothetical) Q1 is the protonated parent mass. Q3 is a stable product ion from fragmentation (e.g., loss of the propyl-oxadiazole moiety).
IS MRM Q1: 200.17 m/z → Q3: 116.12 m/z (Hypothetical for D4-IS) Transitions are shifted by the mass of the stable isotopes.
Capillary Voltage 3.5 kV Optimized for efficient ion generation.
Source Temp. 150 °C Facilitates solvent evaporation.

| Desolvation Gas | Nitrogen, Flow: 800 L/hr, Temp: 450 °C | High flow and temperature ensure complete desolvation of ions. |

cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add IS in Acetonitrile (150 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer Supernatant p3->p4 lc HPLC Injection & Reverse-Phase Separation p4->lc ms ESI+ Source Ionization lc->ms q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 196.15) ms->q1 q2 Quadrupole 2 (Q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ion (m/z 112.10) q2->q3 det Detector q3->det integ Peak Integration det->integ calib Calibration Curve (Analyte/IS Ratio vs. Conc.) integ->calib quant Quantify Unknowns calib->quant

Figure 2: Workflow diagram for the LC-MS/MS bioanalytical method.

Part 2: Alternative Method - HPLC-UV Quantification Protocol

This protocol is designed for the determination of assay and purity of this compound in bulk drug substance.

Principle of the Method

The method utilizes reverse-phase chromatography to separate the main compound from any potential process impurities or degradation products.[11] Quantification is based on the principle of external standardization, where the peak area of the analyte in a sample of known concentration is compared against the peak areas of a series of calibration standards. Detection is performed at a UV wavelength corresponding to an absorbance maximum of the molecule.

Materials and Reagents
  • Reference Standard: this compound (purity >99.5%)

  • Solvents: Acetonitrile (HPLC grade), Orthophosphoric Acid (reagent grade), Deionized Water (>18 MΩ·cm).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Step-by-Step Experimental Protocol

2.3.1. Preparation of Mobile Phase and Solutions

  • Mobile Phase: Prepare a solution of 0.1% orthophosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Filter and degas both phases before use.[8]

  • Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in the diluent in a 25 mL volumetric flask.

  • Calibration Standards: Serially dilute the stock solution with the diluent to prepare standards at concentrations ranging from 10 µg/mL to 150 µg/mL.

2.3.2. Sample Preparation

  • Accurately weigh ~25 mg of the test sample (bulk drug substance).

  • Dissolve in diluent in a 25 mL volumetric flask to achieve a target concentration of 1 mg/mL.

  • Further dilute 1 mL of this solution to 10 mL with diluent to get a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumental Conditions

Table 3: HPLC-UV Parameters

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) A standard dimension column provides high efficiency and capacity for purity analysis.[8][11]
Mobile Phase A 0.1% Orthophosphoric Acid in Water Phosphate buffers are robust and provide good peak shape for basic compounds.
Mobile Phase B Acetonitrile Common organic eluent.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Gradient 20% B to 80% B over 15 min, hold at 80% B for 5 min, return to 20% B and equilibrate for 5 min. A longer gradient is used to ensure separation of closely related impurities.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Standard volume for assay determination.

| Detection | UV Diode Array Detector (DAD) at 235 nm (Hypothetical λmax) | The detection wavelength should be determined by running a UV scan of the analyte. 235 nm is a plausible estimate for an oxadiazole derivative.[9] |

Part 3: Method Validation According to ICH Q2(R2) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[12][13] A validated method provides confidence in the reliability of the results. The core validation parameters are outlined below, with typical acceptance criteria for a quantitative pharmaceutical assay.[14][4]

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Specificity / Selectivity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.[13] Peak purity index > 0.999 (for DAD). No significant interference at the analyte's retention time in blank/placebo samples.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[15] Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.[15] Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value, often expressed as percent recovery of a known spiked amount.[4] 98.0% to 102.0% recovery for API assay.
Precision The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels:
- Repeatability Precision under the same operating conditions over a short interval (intra-assay). Relative Standard Deviation (RSD) ≤ 2.0%.
- Intermediate Precision Precision within a laboratory, considering different days, analysts, or equipment. RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13] Typically Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 10%) and accuracy.

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[13] | System suitability parameters remain within defined limits. No significant change in results. |

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • PMC - PubMed Central. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
  • Thieme Connect. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior.
  • Benchchem. (n.d.). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • PubMed. (2025). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.
  • ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.
  • Thieme. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • NIH. (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.
  • MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.
  • Journal of Young Pharmacists. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • PubMed. (2025). Design, Synthesis, and Biological Evaluation of New Oxadiazole Derivatives as Efficient Antihypertension Drugs.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Piperidinyl-Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidinyl-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data-driven insights to enhance the yield, purity, and efficiency of your synthetic routes.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of piperidinyl-oxadiazoles, focusing on the underlying chemical principles and providing actionable solutions.

Issue 1: Low Yield in 1,3,4-Oxadiazole Ring Formation

Question: My reaction to form the 2,5-disubstituted 1,3,4-oxadiazole ring from a piperidinyl-substituted acylhydrazide is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in 1,3,4-oxadiazole synthesis often stem from incomplete cyclodehydration of the diacylhydrazine intermediate or the formation of stable, unreactive intermediates.[1][2] Several factors can contribute to this:

  • Inefficient Cyclodehydration: The final ring-closing step is often the most challenging. The choice of dehydrating agent and reaction conditions are critical.

    • Troubleshooting:

      • Harsh Reagents: Traditional methods employing harsh reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid can lead to degradation of the piperidine ring or other sensitive functional groups.[1][3]

      • Milder Alternatives: Consider using milder and more selective reagents. The Burgess reagent has been shown to be an effective alternative for cyclodehydration under less harsh conditions.[1] Other modern methods include the use of tosyl chloride or iodine-mediated oxidative cyclization.[4][5]

      • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields by providing rapid and uniform heating, which can favor the desired cyclization over decomposition pathways.[4]

  • Formation of Stable Intermediates: The diacylhydrazine intermediate can sometimes be difficult to cyclize, especially with sterically hindered substrates.

    • Troubleshooting:

      • One-Pot Procedures: To circumvent the isolation of the potentially problematic diacylhydrazine, consider a one-pot synthesis approach where the initial acylation is immediately followed by cyclization.[4]

      • Alternative Starting Materials: Synthesis from N-acylhydrazones via oxidative cyclization can be a more efficient route.[4][6] Various oxidizing agents like bromine, potassium permanganate, or newer, milder reagents like ceric ammonium nitrate can be employed.[4]

Workflow for Optimizing 1,3,4-Oxadiazole Formation

Oxadiazole_Optimization cluster_reagent Dehydrating Agent cluster_conditions Reaction Conditions cluster_intermediate Intermediate Issues start Low Yield of Piperidinyl-Oxadiazole check_reagent Evaluate Dehydrating Agent start->check_reagent check_conditions Assess Reaction Conditions start->check_conditions check_intermediate Analyze Intermediate Stability start->check_intermediate harsh Harsh Reagents? (POCl3, SOCl2) check_reagent->harsh thermal Conventional Heating? check_conditions->thermal diacyl Isolating Diacylhydrazine? check_intermediate->diacyl mild Consider Milder Reagents (Burgess, TsCl, I2) harsh->mild end Optimized Synthesis mild->end Improved Yield microwave Try Microwave Irradiation thermal->microwave microwave->end Improved Yield one_pot Employ One-Pot Procedure diacyl->one_pot one_pot->end Improved Yield

Caption: Troubleshooting workflow for low yield in 1,3,4-oxadiazole synthesis.

Issue 2: Unwanted N-Oxidation of the Piperidine Ring

Question: I am observing the formation of a significant amount of the piperidine N-oxide byproduct during my synthesis. How can I prevent this?

Answer: Piperidine nitrogen is a tertiary amine and is susceptible to oxidation, especially in the presence of oxidizing agents used in some oxadiazole formation strategies or during other synthetic steps.[7]

  • Cause: The lone pair of electrons on the piperidine nitrogen can be attacked by electrophilic oxygen sources, leading to the formation of the N-oxide. While sometimes N-oxides can be useful as prodrugs, their unintended formation reduces the yield of the desired product.[7]

  • Prevention:

    • Protecting Groups: The most effective way to prevent N-oxidation is to protect the piperidine nitrogen. The choice of protecting group is crucial and should be orthogonal to the reaction conditions used in subsequent steps.

      • Boc (tert-Butoxycarbonyl): This is a common choice as it is stable to many reaction conditions but can be easily removed with acid (e.g., TFA or HCl).[8][9]

      • Cbz (Carbobenzyloxy): Removed by hydrogenolysis, making it a good option if your molecule is stable to these conditions.[8][9]

      • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed with piperidine.[8][9] This may not be ideal if piperidine is a reactant or product in your synthesis.

    • Careful Reagent Selection: If protection is not feasible, carefully select reagents that are less likely to cause N-oxidation. For oxidative cyclizations, explore milder oxidants.

Protocol for Boc Protection of Piperidine
  • Dissolution: Dissolve the piperidinyl-containing starting material (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium carbonate.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Once the reaction is complete, perform an aqueous work-up to remove any unreacted (Boc)₂O and byproducts.

  • Purification: Purify the N-Boc protected product by column chromatography if necessary.

Issue 3: Side Reactions Related to the Piperidine Ring Itself

Question: Besides N-oxidation, what other side reactions can occur with the piperidine ring during the synthesis of piperidinyl-oxadiazoles, and how can they be mitigated?

Answer: The piperidine ring can participate in several side reactions, particularly under strongly acidic or basic conditions, or in the presence of strong electrophiles or nucleophiles.

  • Ring Opening: Under very harsh acidic or basic conditions, cleavage of the piperidine ring can occur, although this is generally less common than other side reactions.

    • Mitigation: Avoid extreme pH conditions whenever possible. Use milder reagents for cyclization and deprotection steps.

  • Elimination Reactions: If there are suitable leaving groups on the piperidine ring, elimination reactions can occur, leading to the formation of unsaturated products.

    • Mitigation: Be mindful of the reaction conditions when substituents that can act as leaving groups are present on the piperidine ring.

  • Reactions at the α-Carbon: The protons on the carbons adjacent to the piperidine nitrogen are slightly acidic and can be deprotonated by strong bases, leading to undesired alkylation or other reactions.

    • Mitigation: The use of a protecting group on the piperidine nitrogen can reduce the acidity of the α-protons. If strong bases are required, consider using non-nucleophilic bases and low temperatures to minimize side reactions.

Issue 4: Difficulty in Purification of the Final Product

Question: I am struggling to purify my final piperidinyl-oxadiazole product. What are some common impurities and effective purification strategies?

Answer: Purification challenges often arise from the presence of unreacted starting materials, reagents, and structurally similar side products.

  • Common Impurities:

    • Unreacted piperidinyl starting material.

    • Unreacted acylating agent or its corresponding acid.

    • Diacylhydrazine intermediate (if the cyclization is incomplete).

    • Byproducts from side reactions (e.g., piperidine N-oxide).

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A gradient elution is often necessary to separate compounds with different polarities.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

    • Acid-Base Extraction: The basicity of the piperidine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent. This can effectively remove non-basic impurities.

    • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.

Data Summary: Common Protecting Groups for Piperidine Nitrogen
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)[8][9]Stable to base and hydrogenolysis[8]
CarbobenzyloxyCbzBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)[8][9]Stable to acidic and basic conditions
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF)[8][9]Stable to acid and hydrogenolysis[8]

II. Mechanistic Insights

Understanding the reaction mechanisms is key to troubleshooting and optimizing your synthesis.

Mechanism of 1,3,4-Oxadiazole Formation (Cyclodehydration)

The formation of the 1,3,4-oxadiazole ring from a diacylhydrazine typically proceeds through the following steps:

  • Protonation/Activation: The carbonyl oxygen of one of the acyl groups is protonated by an acid or activated by a dehydrating agent.

  • Nucleophilic Attack: The lone pair of the adjacent amide nitrogen attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Dehydration: A molecule of water is eliminated, leading to the formation of the stable, aromatic oxadiazole ring.

Oxadiazole_Mechanism cluster_mech 1,3,4-Oxadiazole Formation Mechanism Diacylhydrazine Diacylhydrazine Activated Activated Intermediate Diacylhydrazine->Activated + Dehydrating Agent Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Intramolecular Nucleophilic Attack Oxadiazole 1,3,4-Oxadiazole Tetrahedral->Oxadiazole - H2O

Caption: Simplified mechanism of 1,3,4-oxadiazole formation via cyclodehydration.

III. Conclusion

The synthesis of piperidinyl-oxadiazoles can present several challenges, primarily related to the formation of the oxadiazole ring and the reactivity of the piperidine moiety. By understanding the potential side reactions and employing appropriate strategies such as the use of protecting groups, optimization of reaction conditions, and careful selection of reagents, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for scientists working in this area.

IV. References

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Retrieved from [Link]

  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Retrieved from [Link]

  • ResearchGate. (2019). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (2007). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Retrieved from

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • DTIC. (1991). Piperidine Synthesis. Retrieved from [Link]

  • PubMed Central. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]

  • ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • PubMed. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Retrieved from [Link]

  • PubMed Central. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS 1 2 3. Retrieved from [Link]

  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Retrieved from [Link]

  • ResearchGate. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Retrieved from [Link]

Sources

Validation & Comparative

Validating Target Engagement of 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds to its intended molecular target within a complex biological system is a cornerstone of a successful program. This principle of "target engagement" serves as a critical link between a compound's chemical structure and its observed pharmacological effect.[1][2] For novel chemical entities such as 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole, a compound featuring a versatile 1,2,4-oxadiazole scaffold, rigorous target validation is not merely a confirmatory step but a pivotal component of de-risking its progression towards clinical development.

The 1,2,4-oxadiazole heterocycle is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including the modulation of enzymes like kinases and proteases, and interaction with receptors.[3][4][5][6][7] The inclusion of a piperidine moiety in the structure of this compound suggests a potential interaction with targets in the central nervous system, such as nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels implicated in numerous physiological and pathological processes.[8][9]

This guide provides a comparative overview of state-of-the-art methodologies for validating the target engagement of this compound, with a focus on a hypothetical engagement with nAChRs. We will explore both direct and indirect, as well as in vitro, cellular, and in vivo approaches, offering insights into the rationale behind selecting one method over another.

The Imperative of Target Validation

The journey of a drug candidate from discovery to market is fraught with high attrition rates, often due to a lack of efficacy or unforeseen toxicity in later stages. A primary contributor to these failures is an incomplete understanding of the compound's mechanism of action at a molecular level.[10] Validating target engagement early and robustly provides the confidence that the observed biological response is a direct consequence of the compound interacting with its intended target.[11][12] This validation is crucial for:

  • Confirming Mechanism of Action (MoA): Directly linking the compound's binding to the target with a downstream biological effect.

  • Guiding Lead Optimization: Enabling the rational design of more potent and selective analogues.

  • Interpreting Preclinical and Clinical Data: Providing a framework for understanding dose-response relationships and potential off-target effects.

A Multi-faceted Approach to Target Engagement

No single technique can provide a complete picture of target engagement. A truly robust validation strategy employs a suite of complementary methods that probe the interaction from different angles. For this compound, we will consider a tiered approach, starting with direct biophysical methods and progressing to more physiologically relevant cellular and in vivo systems.

Tier 1: Direct Biophysical Confirmation of Binding

The initial step in validating a target is to demonstrate a direct physical interaction between the compound and the purified target protein. These methods are invaluable for determining binding kinetics and affinity in a controlled, cell-free environment.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[13][14][15] It provides a wealth of information on binding kinetics (association and dissociation rates) and affinity.[16][17]

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize nAChR Subunit (e.g., α7) on Sensor Chip Inject Inject Compound over Sensor Surface Immobilize->Inject Prepare Prepare Serial Dilutions of This compound Monitor Monitor Real-time Binding (Sensorgram) Inject->Monitor Regenerate Regenerate Sensor Surface Monitor->Regenerate Regenerate->Inject Next Concentration Fit Fit Sensorgram Data to Kinetic Models Regenerate->Fit Determine Determine ka, kd, and KD Fit->Determine

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

ParameterThis compoundKnown nAChR Ligand (e.g., PNU-120596)[18]
Association Rate (ka) Hypothetical ValueLiterature Value
Dissociation Rate (kd) Hypothetical ValueLiterature Value
Affinity (KD) Hypothetical ValueLiterature Value

Tier 2: Target Engagement in a Cellular Context

While biophysical methods confirm a direct interaction, they do not recapitulate the complexities of the cellular environment. Cellular assays are therefore essential to demonstrate that the compound can access and bind to its target within intact cells.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a cellular context.[10][19] It is based on the principle that the binding of a ligand stabilizes its target protein, resulting in an increase in the protein's melting temperature.[20][21]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification Treat Treat Cells with Compound or Vehicle Control Heat Heat Cell Suspensions to a Range of Temperatures Treat->Heat Lyse Lyse Cells and Separate Soluble and Precipitated Fractions Heat->Lyse Quantify Quantify Soluble Target Protein (e.g., by Western Blot or AlphaLISA) Lyse->Quantify

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

CompoundApparent Melting Temperature (Tm) of nAChRThermal Shift (ΔTm)
Vehicle Control Hypothetical Value-
This compound Hypothetical ValueCalculated Value
Known nAChR Ligand Hypothetical ValueCalculated Value

A positive thermal shift upon treatment with this compound provides strong evidence of target engagement in intact cells.[22][23]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay that can be adapted to measure target engagement.[24][25] In a competitive binding format, the assay can quantify the displacement of a known, biotinylated nAChR ligand by this compound in cell lysates.

AlphaLISA_Principle cluster_binding Binding in Lysate cluster_detection Detection nAChR nAChR in Cell Lysate Donor Streptavidin Donor Bead Biotin_Ligand Biotinylated nAChR Ligand Biotin_Ligand->nAChR Binds Test_Compound Test Compound Test_Compound->nAChR Competes Donor->Biotin_Ligand Acceptor Antibody-conjugated Acceptor Bead Donor->Acceptor Proximity -> Signal Acceptor->nAChR Signal AlphaLISA Signal (615 nm) Acceptor->Signal

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound at the forefront of research, 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole demands a rigorous and informed approach to its handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a comprehensive disposal plan can be formulated by examining its constituent chemical moieties: the piperidine ring and the 1,2,4-oxadiazole core. This guide synthesizes established protocols for related chemical structures with general principles of hazardous waste management to provide a robust framework for laboratory personnel.

The fundamental principle governing the disposal of this compound is to treat it as hazardous chemical waste. This approach is mandated by the known hazards associated with its structural components. Piperidine, for instance, is classified as a flammable, corrosive, and toxic substance that can cause severe skin and eye burns.[1][2] Similarly, various oxadiazole derivatives are documented as being harmful if swallowed and causing significant skin and eye irritation.[3][4][5][6] Therefore, all waste streams containing this compound, including neat compound, contaminated consumables, and solutions, must be segregated for specialized disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of safe laboratory practice. Given the properties of its structural analogs, this compound should be handled with appropriate caution.

Hazard ClassPotential RisksRecommended PPE
Acute Toxicity (Oral) Harmful if swallowed.[2][6][7]Standard laboratory coat, nitrile gloves, safety glasses.
Skin Corrosion/Irritation May cause skin irritation or burns.[1][2][3][4][6]Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Damage/Irritation Risk of serious eye irritation or burns.[1][2][3][4][6]Chemical splash goggles or face shield.
Flammability The piperidine moiety suggests potential flammability.[1][2]Work in a well-ventilated area, away from ignition sources.[8][9]

All handling of this compound, especially during waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][8]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management, ensuring containment and safety from the point of generation to final disposal.[10][11]

Step 1: Waste Segregation Immediately upon generation, all waste streams must be segregated based on their physical state (solid or liquid) and chemical compatibility.

  • Solid Waste: Includes contaminated personal protective equipment (gloves, lab coats), weigh boats, pipette tips, and any solid residue of the compound. This waste should be collected in a dedicated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: Encompasses unused solutions, reaction mixtures, and solvent rinses containing the compound. This should be collected in a separate, compatible liquid hazardous waste container.[12]

Causality: Segregating waste streams is critical to prevent unintended chemical reactions. For example, mixing acidic waste with basic compounds like piperidine derivatives can generate heat or gas.[12][13]

Step 2: Container Selection and Labeling The choice of waste container is crucial for safe storage and transport.

  • Container Integrity: Use only containers that are in good condition and made of a material compatible with the waste. The original chemical container is often a suitable choice for waste.[14] Plastic containers are generally preferred for their durability.[15]

  • Labeling: As soon as waste is added, the container must be labeled with a hazardous waste tag.[14][16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding formulas or abbreviations)

    • An accurate estimation of the concentration and volume of all components in the container.

    • The date of accumulation.

Step 3: Waste Accumulation and Storage Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Closure: Waste containers must be kept tightly sealed at all times, except when adding waste.[14][16] Funnels should not be left in open containers.[13]

  • Secondary Containment: All waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[14][16]

  • Segregation: Store containers of this waste segregated from incompatible materials, particularly strong acids and oxidizing agents.[12][13]

Step 4: Arranging for Disposal Once the waste container is nearly full (around 90%), or if the research project is complete, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[15][17] Do not pour this chemical waste down the drain.[18][19]

Final Disposal Method: The ultimate disposal will be handled by a specialized facility. For organic compounds like this, high-temperature incineration in a unit equipped with afterburners and scrubbers is a common and effective method.[17] This process ensures the complete destruction of the hazardous material in an environmentally sound manner.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is considered flammable, extinguish any nearby open flames and turn off spark-producing equipment.[8][9]

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent such as sand, diatomaceous earth, or a universal binding agent.[9][18][19] For solid spills, carefully sweep up the material, avoiding dust generation.[20]

  • Collection: Place the contaminated absorbent or swept-up solid into a designated hazardous waste container.[9][18][19][20]

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_segregation Step 1: Segregation cluster_containment Step 2 & 3: Containment & Storage start Waste Generation (Neat compound, solutions, contaminated consumables) solid_waste Solid Waste start->solid_waste Is it solid? liquid_waste Liquid Waste start->liquid_waste Is it liquid? spill Spill Occurs start->spill solid_container Labeled Solid Hazardous Waste Container (Sealed, in Secondary Containment) solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container (Sealed, in Secondary Containment) liquid_waste->liquid_container disposal_request Step 4: Request Pickup from EH&S or Licensed Contractor solid_container->disposal_request liquid_container->disposal_request final_disposal Final Disposal (e.g., High-Temperature Incineration) by a licensed facility disposal_request->final_disposal spill_protocol Follow Spill Management Protocol: 1. Alert & Evacuate 2. Contain with inert absorbent 3. Collect in waste container spill->spill_protocol spill_protocol->solid_container Dispose of contaminated materials

Caption: Disposal workflow for this compound.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PIPERIDINE. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.